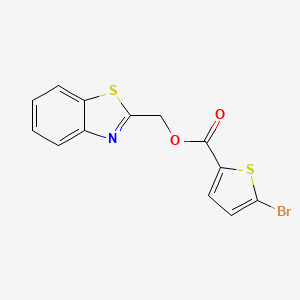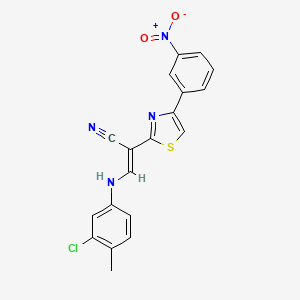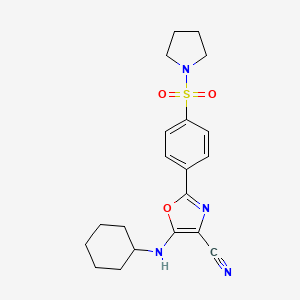![molecular formula C18H19N3O3S B2872530 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 361167-74-0](/img/structure/B2872530.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with nitrogen and a ketone functional group), a thiazole ring (a five-membered ring with nitrogen and sulfur), and a phenyl ring (a six-membered carbon ring). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures might increase its stability, while the various functional groups could affect its solubility and reactivity .科学的研究の応用
Chemical Synthesis and Heterocyclic Assembly
The synthesis of complex heterocyclic compounds involving acetamides demonstrates the versatility of these chemical entities in forming new heterocyclic assemblies. For example, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-enamides, including acetamides, highlights the potential of these compounds in generating new chemical structures with diverse biological activities. These reactions often yield significant heterocyclic compounds, providing a foundation for further pharmaceutical exploration (Obydennov et al., 2017).
Insecticidal and Antimicrobial Applications
The incorporation of acetamide derivatives into heterocycles has been explored for their potential insecticidal and antimicrobial applications. Research has shown that new heterocycles incorporating thiadiazole moieties exhibit significant insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest that acetamide-based compounds could contribute to the development of new pesticides and antimicrobial agents, addressing the need for more effective solutions against agricultural pests and microbial resistance (Fadda et al., 2017).
Corrosion Inhibition
Acetamide derivatives also find applications in the field of corrosion science. For instance, the synthesis and evaluation of new long alkyl side chain acetamide derivatives have shown promising results as corrosion inhibitors. These compounds have been tested for their efficiency in preventing corrosion in steel structures, suggesting potential industrial applications in protecting metals from corrosive environments (Yıldırım & Cetin, 2008).
Pharmacological Research
On the pharmacological front, acetamide derivatives are being investigated for their potential as kinase inhibitors and anticancer agents. For instance, research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has identified acetamide derivatives as potent and efficacious inhibitors. These studies pave the way for the development of new cancer therapeutics, offering hope for treatments with improved efficacy and reduced side effects (Stec et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(2)12-3-5-13(6-4-12)14-10-25-18(19-14)20-15(22)9-21-16(23)7-8-17(21)24/h3-6,10-11H,7-9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDPZSOICCKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2872453.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)






![1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2872467.png)
